molecular formula C8H8ClNO2 B13737636 3-Chloromandelic acid amide

3-Chloromandelic acid amide

Cat. No.: B13737636
M. Wt: 185.61 g/mol
InChI Key: OENYBIZVWXUXCG-UHFFFAOYSA-N
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Description

3-Chloromandelic acid amide (IUPAC Name: 2-(3-chlorophenyl)-2-hydroxyacetamide) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 8 H 8 ClNO 2 , with a molecular weight of 185.61 g/mol. [2] The compound features a mandelic acid backbone substituted with a chlorine atom at the meta-position of the benzene ring and an amide group, which introduces steric and electronic effects that influence its reactivity and biological interactions. [2] The (R)-enantiomer of this compound has demonstrated potent and enantiomer-specific biological activity. It serves as a key precursor for a class of α-hydroxy-α-phenylamides that are effective voltage-gated sodium channel (NaV) blockers. [8] Research highlights its potent inhibition of the hNav1.7 isoform (IC₅₀ = 0.8 μM). [2] Molecular docking studies suggest that the (R)-enantiomer's activity is due to hydrophobic interactions between the chlorophenyl group and channel residues, as well as a critical hydrogen bond formed by the amide carbonyl with T1279 in the NaV1.7 binding site. [2] This mechanism disrupts sodium channel-mediated calcium signaling, which in preclinical xenograft models translated to a significant (68%) reduction in tumor volume, highlighting its potential as a candidate for oncology research. [2] Enantiopure (R)-3-Chloromandelic acid amide can be efficiently synthesized via asymmetric methods. One established approach uses the Seebach-Frater chiral template, involving cyclocondensation of (R)-3-chloromandelic acid with pivaldehyde to form dioxolanones, followed by alkylation and subsequent treatment with concentrated ammonium hydroxide to furnish the final (R)-enantiomer with high enantiomeric purity (91:1 er). [8] Biocatalytic synthesis routes have also been developed using recombinant E. coli strains expressing an (R)-specific oxynitrilase from Arabidopsis thaliana together with an amide-forming nitrilase variant, which can convert benzaldehyde and cyanide directly to (R)-mandelic acid amide derivatives with high enantioselectivity (ee > 90%). [1] This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI Key

OENYBIZVWXUXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloromandelic Acid Amide

Chemical Synthesis Approaches for α-Hydroxyamides

α-Hydroxyamides are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The development of efficient synthetic methods for these compounds is an area of active research.

Condensation Reactions and Amidation Strategies

The synthesis of α-hydroxyamides can be achieved through various condensation and amidation strategies. A common approach involves the reaction of α-hydroxy acids with amines. researchgate.net However, this direct condensation often requires harsh conditions and may lead to low yields. To circumvent these issues, several strategies have been developed.

One effective one-pot procedure involves the in-situ generation of a bis-trimethylsilyl derivative of the α-hydroxy acid, which is then treated with oxalyl chloride followed by the addition of an amine. tandfonline.com This method has demonstrated broad applicability and provides excellent yields (77–99%) for a range of α-hydroxyamides. researchgate.nettandfonline.com The reaction proceeds through the formation of a more reactive intermediate, facilitating the subsequent amidation under milder conditions. tandfonline.com

Another approach utilizes a diiodine/hydrosilane system for the reduction of α-ketoamides to α-hydroxyamides. sioc-journal.cn This method is notable for its mild reaction conditions (room temperature) and short reaction times (40 minutes), offering good functional group tolerance. sioc-journal.cn

Furthermore, multicomponent reactions offer a streamlined route to α-hydroxyamides. A metal-free, three-component strategy involving the carbonylation of aldehydes or ketones with amines, enabled by a difluorocarbene reagent, has been reported. sioc.ac.cn This method avoids the need for pre-functionalized starting materials and provides a direct pathway to the desired products. sioc.ac.cn

The choice of amidation reagent and reaction conditions can significantly influence the outcome of the synthesis. For instance, lithium aluminum amides have been shown to be efficient reagents for the synthesis of secondary amides from esters. researchgate.net

Derivatization from 3-Chloromandelic Acid Precursors

The synthesis of 3-chloromandelic acid amide can be specifically achieved through the derivatization of 3-chloromandelic acid. A common strategy involves the conversion of the carboxylic acid group to a more reactive species, such as an acyl chloride, which can then readily react with ammonia (B1221849) or an appropriate amine to form the corresponding amide.

For instance, (R)-3-chloromandelic acid can be acetylated to form (R)-O-acetyl-3-chloromandelic acid, which is then converted to the corresponding acyl chloride, (R)-O-acetyl-3-chloromandeloyl chloride. google.com This activated precursor can then be reacted with an amine to yield the desired amide.

Alternatively, the direct amidation of 3-chloromandelic acid can be performed. One method involves converting (R)-3-chloromandelic acid to its methyl ester by reacting it with methanol (B129727) and a few drops of acetyl chloride. nih.gov The resulting (S)-3-chloromandelic acid methyl ester can then be hydrolyzed back to the acid, which can subsequently be amidated. nih.gov

The following table summarizes key aspects of different synthetic approaches for α-hydroxyamides:

Method Precursors Key Reagents/Catalysts Advantages Reference
One-pot amidationα-Hydroxy acids, AminesTrimethylsilylating agent, Oxalyl chlorideHigh yields, general applicability researchgate.nettandfonline.com
Reduction of α-ketoamidesα-KetoamidesDiiodine, HydrosilaneMild conditions, short reaction time sioc-journal.cn
Multicomponent reactionAldehydes/Ketones, AminesDifluorocarbene reagentAtom economical, streamlined synthesis sioc.ac.cn
Derivatization3-Chloromandelic acidAcetyl chloride, Thionyl chlorideSpecific for 3-chloromandelic acid derivatives google.com

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for this compound is of significant importance.

Chiral Auxiliaries and Template-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of enantiomerically enriched α-hydroxyamides.

One notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org The auxiliary is first reacted with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the stereogenic centers of the auxiliary. Subsequent removal of the auxiliary yields the desired chiral product. wikipedia.org

Another approach utilizes a chiral template, such as the one developed by Seebach and Frater. nih.govebi.ac.uk In this method, (R)-3-chloromandelic acid is cyclocondensed with pivaldehyde to form 2,5-disubstituted dioxolanones. nih.govebi.ac.uk This chiral template directs subsequent alkylation reactions, allowing for the synthesis of specific enantiomers of α-hydroxyamides. This strategy has been employed to synthesize both enantiomers of 2-(3-chlorophenyl)-2-hydroxynonanamide. nih.gov

Oppolzer's camphorsultam is another effective chiral auxiliary for the stereoselective α-hydroxylation of amides, providing products in good yields and with excellent diastereoselectivity. researchgate.net

Asymmetric Catalysis in Amide Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the asymmetric formation of α-hydroxyamides.

Asymmetric transfer hydrogenation (ATH) of α-keto amides is a powerful method for producing chiral α-hydroxyamides. acs.orgnih.gov For example, a tethered Ru/TsDPEN catalyst has been shown to effectively catalyze the ATH of α-keto-1,4-diamides with high enantioselectivity. acs.orgnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of α-keto amides can produce α-hydroxy amides with excellent conversions and enantiomeric excesses. bohrium.com

Hydroxyamide-based ligands have also emerged as a promising class of ligands for asymmetric catalysis. acs.org In combination with metals like ruthenium, zinc, or titanium, these ligands have been used to catalyze a range of organic reactions with high activity and selectivity. acs.org

The following table provides an overview of different enantioselective methods:

Method Key Principle Catalyst/Auxiliary Advantages Reference
Chiral AuxiliaryTemporary incorporation of a chiral groupPseudoephedrine, Oppolzer's camphorsultamHigh diastereoselectivity wikipedia.orgresearchgate.net
Chiral TemplateCyclocondensation with a chiral moleculeSeebach and Frater's dioxolanoneAccess to specific enantiomers nih.govebi.ac.uk
Asymmetric Transfer HydrogenationEnantioselective reduction of α-keto amidesRu/TsDPEN, Iridium complexesHigh enantioselectivity, catalytic acs.orgnih.govbohrium.com
Asymmetric CatalysisUse of chiral ligandsHydroxyamide-based ligandsHigh activity and selectivity acs.org

Biocatalytic Pathways for this compound Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and enantioselectivity under mild conditions. pageplace.de

The biocatalytic production of (R)-3-chloromandelic acid amide has been demonstrated using recombinant Escherichia coli strains. nih.govresearchgate.netresearchgate.net These engineered microorganisms co-express an (R)-specific oxynitrilase and an arylacetonitrilase. nih.govresearchgate.net The oxynitrilase catalyzes the enantioselective addition of cyanide to 3-chlorobenzaldehyde (B42229) to form (R)-3-chloromandelonitrile. The arylacetonitrilase then hydrates the nitrile group to the corresponding amide, yielding (R)-3-chloromandelic acid amide. nih.govresearchgate.net

Studies have shown that 3-chlorobenzaldehyde is converted to this compound at a rate comparable to the conversion of benzaldehyde (B42025) to mandelic acid amide. nih.gov In contrast, the conversion of 4-chlorobenzaldehyde (B46862) is significantly slower, and 2-chlorobenzaldehyde (B119727) shows almost no conversion, highlighting the substrate specificity of the enzymatic system. nih.gov

Furthermore, nitrilase enzymes have been commercially utilized for the production of (R)-mandelic acid and (R)-3-chloromandelic acid. jmb.or.kr The use of whole-cell biocatalysts offers several advantages, including the protection of the enzyme from the reaction environment and the ease of catalyst separation and reuse. pageplace.de

The development of these biocatalytic systems provides a sustainable and efficient route for the production of enantiomerically pure this compound.

Enzymatic Transformations of Chlorinated Benzaldehydes

The biocatalytic synthesis of this compound from 3-chlorobenzaldehyde is effectively achieved through a bienzymatic cascade reaction. researchgate.net This process utilizes two distinct types of enzymes acting in sequence: an oxynitrilase, also known as a hydroxynitrile lyase (HNL), and a nitrile-converting enzyme, such as a nitrilase or nitrile hydratase. d-nb.infonih.gov

The cascade begins with the (R)-specific oxynitrilase, which catalyzes the asymmetric addition of cyanide to an aldehyde. nih.gov In this specific synthesis, an (R)-specific oxynitrilase from Arabidopsis thaliana (AtHNL) facilitates the reaction between 3-chlorobenzaldehyde and cyanide to form the intermediate (R)-3-chloromandelonitrile. researchgate.net Subsequently, a nitrile-converting enzyme hydrolyzes the nitrile group of this intermediate. While wild-type nitrilases typically hydrolyze nitriles to the corresponding carboxylic acid, specific variants can be employed to favor the formation of the amide. d-nb.infonih.gov

Research has demonstrated the substrate specificity of this enzymatic system. When presented with different chlorinated benzaldehydes, the system shows varied efficiency. The conversion rate of 3-chlorobenzaldehyde to its corresponding amide is comparable to that of unsubstituted benzaldehyde. d-nb.inforesearchgate.net In contrast, the transformation of 4-chlorobenzaldehyde is significantly slower, at about 20% of the rate observed for the 3-chloro isomer, while 2-chlorobenzaldehyde shows almost no conversion. d-nb.inforesearchgate.net This highlights the enzyme system's pronounced selectivity for the meta-substituted substrate.

Table 1: Relative Conversion Rates of Chlorinated Benzaldehydes

SubstrateRelative Rate of Acid Formation (%) nih.govNotes on Amide Formation
Benzaldehyde100Serves as the baseline for comparison.
3-Chlorobenzaldehyde39Converted to the amide with a rate similar to that of benzaldehyde. d-nb.inforesearchgate.net
4-Chlorobenzaldehyde21Converted to the amide at approximately 20% of the rate of 3-chlorobenzaldehyde. researchgate.net
2-Chlorobenzaldehyde5Almost no conversion to the corresponding amide was observed. d-nb.inforesearchgate.net

Whole-Cell Biotransformations using Recombinant Microorganisms

To streamline the synthesis of this compound, whole-cell biotransformations using recombinant microorganisms have been developed. These systems co-express the necessary enzymes within a single host, typically Escherichia coli, creating an efficient "bienzymatic catalyst". nih.govresearchgate.net This approach simplifies the process by eliminating the need for enzyme purification and allowing for the regeneration of any required cofactors by the cell's metabolism.

Recombinant E. coli strains have been constructed to simultaneously express both the (R)-specific oxynitrilase (AtHNL) and an amide-forming variant of a nitrilase from Pseudomonas fluorescens EBC191. researchgate.netnih.gov The genes for these enzymes are introduced into the host organism on plasmids. For instance, a strain might carry one plasmid encoding the oxynitrilase and a second plasmid encoding the specialized nitrilase. nih.gov

These whole-cell catalysts have proven effective in converting 3-chlorobenzaldehyde and cyanide into (R)-3-Chloromandelic acid amide with high enantioselectivity (ee > 90%) when the reaction is conducted in slightly acidic conditions (pH ≤ 5). nih.govresearchgate.net The use of whole cells provides a stable environment for the enzymes and facilitates a contained, efficient biocatalytic production system. nih.gov

Table 2: Components of a Whole-Cell Biotransformation System for (R)-3-Chloromandelic Acid Amide Synthesis

ComponentDescription/FunctionSource OrganismReference
Host OrganismProvides the cellular machinery for protein expression and catalysis.Escherichia coli JM109 nih.gov
Enzyme 1(R)-specific oxynitrilase (Hydroxynitrile Lyase)Arabidopsis thaliana nih.gov
Enzyme 2Amide-forming nitrilase variant (Trp188Lys)Pseudomonas fluorescens EBC191 researchgate.netnih.gov
Substrates3-Chlorobenzaldehyde and Potassium Cyanide (KCN)N/A nih.gov
Product(R)-3-Chloromandelic acid amideN/A nih.govresearchgate.net

Protein Engineering of Biocatalysts for Enhanced Stereoselectivity

Protein engineering is a critical tool for optimizing biocatalysts to achieve desired properties such as enhanced activity, stability, and selectivity. nih.govijsr.net In the synthesis of this compound, protein engineering has been instrumental in directing the reaction pathway toward amide formation with high stereoselectivity.

The key to producing the amide instead of the carboxylic acid lies in modifying the nitrilase enzyme. A specific variant of the nitrilase from P. fluorescens, known as Trp188Lys (W188K), was generated through site-directed mutagenesis. nih.gov This single amino acid substitution alters the enzyme's catalytic mechanism, causing it to convert the intermediate (R)-3-chloromandelonitrile into (R)-3-Chloromandelic acid amide with over 90% selectivity, minimizing the formation of the corresponding acid. researchgate.netnih.gov

Table 3: Examples of Protein Engineering for Enhanced Biocatalysis

EnzymeMutation(s)ImprovementTarget Substrate/ProductReference
Nitrilase from P. fluorescensTrp188Lys (W188K)Switched selectivity from acid to >90% amide formation.(R)-Mandelonitrile derivatives to (R)-Mandelic acid amides researchgate.netnih.gov
Nitrilase from B. cenocepaciaI113M/Y199GIncreased enantioselectivity from 89.2% to 98.7% ee and activity by 3.6-fold.(R)-o-Chloromandelonitrile to (R)-o-Chloromandelic acid asm.org
Oxynitrilase from A. thalianaAcid-tolerant variantEnhanced stability and activity at lower pH (≤5), compatible with amide synthesis.Benzaldehyde derivatives nih.govresearchgate.net

Solid State Chemistry and Crystallographic Analysis of 3 Chloromandelic Acid Amide

Single Crystal X-ray Diffraction Studies of Amide Derivatives

There are no publicly available single crystal X-ray diffraction studies specifically for 3-chloromandelic acid amide in the scientific literature or crystallographic databases. Research has been conducted on analogous compounds, such as mandelamide (the non-chlorinated parent amide) and other derivatives, which can provide some predictive insight. For instance, studies on mandelamide have detailed its crystal structure and hydrogen bonding motifs. nih.govnih.gov Additionally, a complex derivative, (S)-(+)-2-(3-chlorophenyl)-2-hydroxynonanamide, which is synthesized from (S)-(+)-3-chloromandelic acid, has been confirmed by X-ray crystallography to possess the S-configuration. wikipedia.org However, the substitution of the amide proton with a nonyl group significantly alters the crystal packing, making it a poor structural analogue for the simple amide.

The lack of data is further underscored in studies on the biocatalytic production of chlorinated mandelic acid amides, where researchers noted that these compounds were not commercially available for use as standards, implying a scarcity of synthetic and analytical research, including crystallographic analysis. researchgate.net

Polymorphism and Pseudopolymorphism in Chiral Mandelic Acid Systems

The study of polymorphism is crucial for understanding the physical properties of chiral molecules. The mandelic acid family is known for its complex polymorphic behavior. nih.gov Notably, 3-chloromandelic acid itself presents a fascinating case of "isostructural polymorphs," where two forms differ in crystal symmetry but have nearly identical molecular positions and conformations. nih.govacs.org This phenomenon highlights the subtle energetic balance that can lead to different crystalline forms.

Chiral mandelic acid systems often exhibit pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, leading to solvates. This is frequently observed during diastereomeric resolutions, where the choice of solvent can dictate which enantiomer crystallizes by forming a stable solvated salt. researchgate.net While this behavior is well-documented for mandelic acids, there is no specific research on the polymorphic or pseudopolymorphic behavior of this compound.

Crystal Energy Landscape Exploration and Theoretical Solid-State Predictions

Computational methods, particularly crystal structure prediction (CSP), are powerful tools for exploring the potential crystal forms of a molecule. A computed crystal energy landscape for 3-chloromandelic acid has revealed a high density of possible structures, with many predicted to be more stable than the experimentally observed forms. nih.govlookchem.com This theoretical work is consistent with the observed complex crystallization behavior and prolific polymorphism of substituted mandelic acids. nih.govucc.ie These studies suggest that the flexibility of the molecule and its capacity for strong hydrogen bonding contribute to this complex landscape. lookchem.com

Similar theoretical explorations have not been published for this compound. A CSP study would be invaluable for predicting its likely crystal packing motifs, identifying potential polymorphs, and guiding experimental crystallization screening.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The crystal packing of mandelic acid derivatives is typically dominated by hydrogen bonding. In the case of 3-chloromandelic acid, hydrogen bonding networks involving the hydroxyl and carboxyl groups are key structural features. researchgate.net Diastereomeric salts formed between chloromandelic acids and chiral amines also exhibit extensive hydrogen-bonded chains.

Mechanistic Organic Chemistry of 3 Chloromandelic Acid Amide Transformations

Reaction Mechanisms of Amide Bond Formation Relevant to 3-Chloromandelic Acid Amide

The synthesis of this compound, like other amides, is fundamentally based on the nucleophilic acyl substitution reaction. This involves the reaction of a carboxylic acid derivative (such as 3-chloromandelic acid itself or its more reactive acid chloride) with ammonia (B1221849) or an amine.

General Reaction:

  • (R/S)-3-chloromandelic acid + NH₃ → (R/S)-3-chloromandelic acid amide + H₂O
  • However, the direct reaction of a carboxylic acid with an amine is often inefficient and requires high temperatures. libretexts.org Therefore, more common and efficient laboratory and industrial syntheses proceed through more reactive intermediates, such as acid chlorides, or use coupling agents. libretexts.orglibretexts.org

    Mechanism via Acid Chloride (Schotten-Baumann conditions): A highly effective method for forming amides is the reaction of an acid chloride with an amine, often performed under basic conditions (Schotten-Baumann reaction). youtube.com

    Step 1: Formation of the Acid Chloride: 3-chloromandelic acid is first converted to the more reactive 3-chloromandeloyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group of the mandelic acid may require protection prior to this step.

    Step 2: Nucleophilic Attack: The amine (in this case, ammonia) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. This breaks the carbonyl π-bond and forms a tetrahedral intermediate. youtube.com

    Step 3: Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group. youtube.com

    Step 4: Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture (such as sodium hydroxide (B78521) or an excess of the amine) removes the proton from the nitrogen atom to yield the final, neutral amide product. youtube.com

    Mechanism using Coupling Agents: Coupling agents are used to facilitate amide bond formation directly from the carboxylic acid without isolating the acid chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or propane (B168953) phosphonic acid anhydride (B1165640) (T₃P) are common. libretexts.org

    Step 1: Activation of Carboxylic Acid: The coupling agent reacts with the carboxyl group of 3-chloromandelic acid to form a highly reactive O-acylisourea intermediate (in the case of DCC). This intermediate is a much better electrophile than the original carboxylic acid.

    Step 2: Nucleophilic Attack: Ammonia attacks the carbonyl carbon of this activated intermediate.

    Step 3: Rearrangement and Product Formation: A rearrangement occurs, leading to the formation of the stable amide bond and a byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be easily removed by filtration.

    A summary of common reagents used for amide synthesis is presented below.

    Table 1: Reagents for Amide Bond Formation

    Method Activating/Coupling Reagent Description
    Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Converts the carboxylic acid to a highly reactive acid chloride intermediate. youtube.com
    Coupling Agent Dicyclohexylcarbodiimide (DCC), Propane phosphonic acid anhydride (T₃P) Activates the carboxylic acid directly to react with an amine, avoiding harsh conditions. libretexts.org

    Hydrolytic Pathways of Amides: Acid- and Base-Catalyzed Mechanisms

    Amide hydrolysis is the reverse of amide formation, breaking the amide bond to yield a carboxylic acid and an amine (or ammonia). dalalinstitute.com This process is generally slow and requires heating in either a strong acidic or strong basic aqueous solution. ucalgary.ca

    Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of an amide is an irreversible process because the amine product is protonated under the acidic conditions to form a non-nucleophilic ammonium (B1175870) salt, preventing the reverse reaction. youtube.comlibretexts.org

    The mechanism involves several key steps: libretexts.orgucalgary.calibretexts.org

    Step 1: Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This makes the carbonyl carbon significantly more electrophilic. ucalgary.caacs.org The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com

    Step 2: Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral oxonium intermediate. libretexts.org

    Step 3: Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia).

    Step 4: Elimination of Leaving Group: The lone pair of electrons on the original hydroxyl group reforms the carbonyl double bond, leading to the elimination of a neutral ammonia molecule as the leaving group.

    Step 5: Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water or the expelled ammonia) to form the final carboxylic acid product and regenerate the acid catalyst. The ammonia is protonated to form an ammonium ion. ucalgary.calibretexts.org

    Base-Catalyzed (Base-Promoted) Hydrolysis: Base-catalyzed hydrolysis is more accurately described as base-promoted because the hydroxide ion is consumed in the reaction and is not regenerated, meaning it is a reagent, not a catalyst. libretexts.orglibretexts.org This reaction is also effectively irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a carboxylate salt, which is not electrophilic. libretexts.org

    The mechanism proceeds as follows: libretexts.orgbyjus.comchemistrysteps.com

    Step 1: Nucleophilic Attack: A strong nucleophile, the hydroxide ion (⁻OH), directly attacks the carbonyl carbon of the amide to form a tetrahedral alkoxide intermediate.

    Step 2: Elimination of Leaving Group: The carbonyl group is reformed by eliminating the amide ion (⁻NH₂), which is a very poor leaving group. This step is generally unfavorable but is driven forward by the subsequent step. chemistrysteps.com

    Step 3: Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide ion (or another hydroxide ion) in a rapid and irreversible acid-base reaction. This yields a carboxylate salt and ammonia. To obtain the final carboxylic acid, a final acidification step is required after the reaction is complete.

    Table 2: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis

    Feature Acid-Catalyzed Hydrolysis Base-Promoted Hydrolysis
    Reagent Strong acid (e.g., H₂SO₄, HCl) and water, catalytic amount of acid. ucalgary.ca Strong base (e.g., NaOH, KOH), stoichiometric amount of base. libretexts.orgbyjus.com
    Initial Step Protonation of carbonyl oxygen. acs.org Nucleophilic attack by hydroxide ion. chemistrysteps.com
    Leaving Group Neutral amine/ammonia (NH₃). ucalgary.ca Amide anion (⁻NH₂). chemistrysteps.com
    Products Carboxylic acid and ammonium salt. libretexts.org Carboxylate salt and amine/ammonia. libretexts.orgbyjus.com

    | Reversibility | Irreversible, as the amine product is protonated. youtube.com | Irreversible, as the carboxylic acid is deprotonated. libretexts.org |

    Interconversion Mechanisms between Mandelic Acid and Mandelic Acid Amide

    The transformation between mandelic acid and mandelamide can occur through the chemical hydrolysis and amide formation reactions described above. Additionally, highly specific and efficient interconversions can be achieved using biocatalytic enzyme systems. These enzymatic pathways are of significant interest for producing optically pure chiral compounds. tandfonline.comnih.gov

    Enzymatic Pathways: Three main classes of enzymes are involved in the nitrile-amide-acid cascade: nitrile hydratases, nitrilases, and amidases. tandfonline.comjmb.or.kr

    Nitrile Hydratase (NHase): This enzyme catalyzes the hydration of a nitrile to its corresponding amide. jmb.or.kr For instance, a nitrile hydratase from Rhodococcus rhodochrous can convert mandelonitrile (B1675950) into mandelamide. acs.orgfigshare.com This process is highly enantioselective, capable of producing (R)-mandelamide from racemic mandelonitrile with high enantiomeric excess. acs.orgias.ac.in The reaction involves the enzymatic addition of a water molecule across the carbon-nitrogen triple bond of the nitrile.

    Amidase: This enzyme catalyzes the hydrolysis of an amide to the corresponding carboxylic acid and ammonia. jmb.or.kr An R-stereoselective amidase can be used to hydrolyze (R)-mandelamide to (R)-mandelic acid. This provides a pathway from the amide to the acid.

    Nitrilase: This enzyme typically converts a nitrile directly into a carboxylic acid and ammonia. jmb.or.kr However, some nitrilase variants can also produce significant amounts of the corresponding amide as a side-product or even as the main product. nih.gov For example, a variant of the nitrilase from Pseudomonas fluorescens (Trp188Lys) was shown to convert racemic mandelonitrile into mandelic acid amide with over 90% yield. nih.gov The mechanism involves the enzyme's catalytic triad (B1167595) (cysteine, glutamate, lysine) attacking the nitrile group. nih.gov

    Biocatalytic Cascades for 3-Chloromandelic Acid/Amide: Researchers have successfully created whole-cell biocatalysts that combine enzymes to perform multi-step syntheses. Recombinant E. coli strains have been engineered to express both an (R)-specific oxynitrilase and a nitrilase variant. nih.govnih.gov

    In one system, 3-chlorobenzaldehyde (B42229) and cyanide are converted by the oxynitrilase into (R)-3-chloromandelonitrile.

    A subsequent reaction, catalyzed by an amide-forming nitrilase variant within the same cell, converts the nitrile into (R)-3-chloromandelic acid amide. nih.govresearchgate.netresearchgate.net This demonstrates a highly efficient and enantioselective pathway for synthesizing the chiral amide directly from the aldehyde. nih.gov

    Table 3: Enzymes in Mandelic Acid and Amide Interconversion

    Enzyme Reaction Catalyzed Substrate Example Product Example
    Nitrile Hydratase Nitrile → Amide Mandelonitrile Mandelamide acs.org
    Amidase Amide → Carboxylic Acid Mandelamide Mandelic Acid jmb.or.kr
    Nitrilase Nitrile → Carboxylic Acid (and/or Amide) Mandelonitrile Mandelic Acid & Mandelamide nih.gov

    | Oxynitrilase | Aldehyde + Cyanide → Cyanohydrin | 3-Chlorobenzaldehyde | 3-Chloromandelonitrile nih.gov |

    Analytical Chemistry Techniques in 3 Chloromandelic Acid Amide Research

    Chromatographic Methods for Enantiomeric Separation and Purity Assessment

    Chromatographic techniques are indispensable for the separation and quantification of the enantiomers of 3-Chloromandelic acid amide, ensuring the enantiomeric purity of samples.

    High-Performance Liquid Chromatography (HPLC) with Chiral Stationary/Mobile Phases

    High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds like this compound. The separation of its enantiomers is typically achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of mandelic acid derivatives. For instance, a liquid chromatographic method developed for the chiral separation of mandelic acid and its derivatives, including the structurally similar 2-chloromandelic acid, utilized a CHIRALPAK® IC column, which is a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel. researchgate.net The mobile phase often consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net

    The selection of the mobile phase composition is critical for optimizing the separation. A decrease in the alcohol content in the mobile phase can lead to increased retention times for both enantiomers and improved resolution due to enhanced interaction with the stationary phase. researchgate.net For chlorinated mandelic acid derivatives, the use of dichloromethane (B109758) as a mobile phase modifier has been shown to be effective. researchgate.net

    While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the established methods for the corresponding acid and its isomers provide a strong foundation for developing an effective separation protocol. It is anticipated that a similar approach, utilizing a polysaccharide-based chiral stationary phase with a mobile phase consisting of a hexane/alcohol mixture, would be successful in resolving the enantiomers of this compound.

    ParameterTypical Value/Condition
    Stationary Phase Polysaccharide-based (e.g., CHIRALPAK® IC)
    Mobile Phase n-hexane/isopropanol or n-hexane/ethanol
    Additive 0.1% Trifluoroacetic Acid (TFA)
    Flow Rate 0.4–1.2 mL/min
    Detection UV at an appropriate wavelength (e.g., 210-230 nm)

    Spectroscopic Techniques for Structural Elucidation in Academic Research

    Spectroscopic methods are vital for confirming the chemical structure and determining the stereochemistry of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral molecules like this compound, NMR, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric excess and assign the absolute configuration.

    The principle behind this application is that the CSA or CDA interacts with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which are distinguishable by NMR. This results in separate signals for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum, allowing for their quantification.

    A study on the use of aromatic amide-derived atropisomers as chiral solvating agents for the discrimination of optically active mandelic acid derivatives in ¹H NMR spectroscopy has shown that these agents can effectively recognize various mandelic acid derivatives, including those with electron-withdrawing groups like chlorine in the meta position (as in 3-chloromandelic acid). researchgate.net The difference in the chemical shifts (ΔΔδ) of the methine proton of the two enantiomers in the presence of the CSA allows for the determination of the enantiomeric ratio.

    Expected ¹H NMR Spectral Features for this compound:

    Aromatic protons: A complex multiplet pattern in the aromatic region (typically 7-8 ppm) corresponding to the protons on the 3-chlorophenyl ring.

    Methine proton (-CHOH): A singlet or doublet (if coupled) in the region of 4-5 ppm. The chemical shift of this proton is particularly sensitive to the formation of diastereomeric complexes with a CSA.

    Amide protons (-CONH₂): Two broad singlets at different chemical shifts due to the restricted rotation around the C-N bond, typically in the region of 5-8 ppm.

    Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    Mass Spectrometry for Molecular Characterization

    Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In combination with fragmentation analysis, it can also provide valuable structural information.

    For this compound (C₈H₈ClNO₂), the expected molecular weight is approximately 185.61 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

    The fragmentation of aromatic amides under electron ionization (EI) often involves cleavage of the amide bond. nih.gov A common fragmentation pathway for this compound would be the cleavage of the C-C bond between the carbonyl group and the chiral center, leading to the formation of a benzoyl-type cation.

    Predicted Key Fragments in the Mass Spectrum of this compound:

    m/z Proposed Fragment
    185/187 [M]⁺ (Molecular ion with chlorine isotopes)
    140/142 [M - CONH₂]⁺ (Loss of the amide group)
    111/113 [ClC₆H₄]⁺ (Chlorophenyl cation)
    77 [C₆H₅]⁺ (Phenyl cation, from loss of Cl)

    Thermal Analysis for Phase Behavior Studies (e.g., Differential Scanning Calorimetry for Melting Point Phase Diagrams in Polymorphism)

    Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for studying the phase behavior of solid materials, including melting points, phase transitions, and polymorphism. shimadzu.com

    A systematic study of the binary melting point phase diagram of the enantiomeric 3-chloromandelic acid (3-ClMA) system has been performed using DSC. nih.gov This study revealed that 3-ClMA forms a racemic compound, which is a 1:1 molecular compound of the two enantiomers that behaves as a distinct chemical entity in the solid state. The melting point of the racemic compound was found to be higher than that of the pure enantiomers, and the phase diagram showed two eutectic points. nih.gov

    Polymorphism, the ability of a substance to exist in two or more crystalline forms, was also identified for both the enantiomers and the racemate of 3-chloromandelic acid. nih.gov Different polymorphic forms of a compound will exhibit different melting points and heats of fusion in their DSC thermograms. shimadzu.com

    Given the structural similarity, it is highly probable that this compound also exhibits complex phase behavior, including the potential for polymorphism. DSC would be the primary technique to investigate this, by heating a sample at a controlled rate and measuring the heat flow into or out of the sample. The resulting thermogram would reveal endothermic peaks corresponding to melting and any solid-solid phase transitions.

    Hypothetical DSC Data for Polymorphs of this compound:

    Polymorphic Form Melting Point (°C) Enthalpy of Fusion (J/g)
    Form I T₁ ΔH₁
    Form II T₂ ΔH₂

    X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

    X-ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to identify the crystalline phases of a solid material. units.it Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystalline form.

    In the context of this compound, XRPD is essential for identifying and distinguishing between different polymorphic forms and for confirming the formation of a racemic compound versus a conglomerate (a mechanical mixture of enantiomeric crystals). The study on 3-chloromandelic acid confirmed the existence of polymorphism for both the enantiomer and the racemate through XRPD analysis. nih.gov The different crystal lattices of the polymorphs result in distinct diffraction patterns, characterized by a unique set of peak positions (in terms of 2θ) and relative intensities.

    While specific XRPD patterns for this compound are not available in the provided search results, the technique would be applied by exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram would then be compared to reference patterns to identify the crystalline phase(s) present.

    Illustrative XRPD Peak Data for a Hypothetical Crystalline Form of this compound:

    2θ (degrees) d-spacing (Å) Relative Intensity (%)
    10.2 8.67 100
    15.5 5.71 45
    20.4 4.35 80
    22.1 4.02 60

    Applications of 3 Chloromandelic Acid Amide As a Chemical Building Block in Research

    Role as an Intermediate in the Synthesis of Complex Organic Molecules

    The chemical structure of 3-chloromandelic acid amide makes it a useful intermediate for the construction of more elaborate molecular architectures. The hydroxyl and amide groups provide reactive sites for a variety of chemical transformations, while the 3-chlorophenyl group can be modified or used to influence the electronic and steric properties of the target molecule.

    As a synthetic intermediate, this compound can serve as the core scaffold upon which additional complexity is built. Researchers utilize this compound to create a library of derivatives for specific applications, such as in medicinal chemistry. For instance, the core structure is retained while modifications are made to the functional groups to produce new chemical entities. These derivatives are instrumental in systematic studies, such as those exploring structure-activity relationships, where the goal is to synthesize a range of related molecules to identify key structural features responsible for a specific biological effect. The compound's role in these studies is foundational; it provides the essential chemical framework that is systematically elaborated to generate the final research compounds.

    Utilization in the Preparation of Chiral Synthons and Intermediates

    A primary application of this compound in research is its use as a chiral synthon. In chemical synthesis, particularly for pharmaceuticals, achieving the correct three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a chiral drug can have vastly different biological activities. This compound, possessing a single stereocenter, can be resolved into its individual (R) and (S) enantiomers. These enantiomerically pure forms are valuable building blocks that allow chemists to introduce a specific, predefined stereocenter into a target molecule.

    The process of obtaining these pure chiral synthons often involves diastereomeric resolution. This can be achieved by reacting the racemic amide with a chiral resolving agent to form two diastereomeric salts, which can then be separated. Another patented method involves the use of chiral cyclic amides to induce selective crystallization of one enantiomer from a racemic mixture, yielding the desired enantiopure this compound with high enantiomeric excess.

    Table 1: Resolution of Racemic this compound

    Method Resolving Agent/Technique Outcome
    Diastereomeric Salt Formation Chiral Acids or Bases Separation of diastereomers, followed by liberation of the pure enantiomer.

    Once isolated, the pure (R)- or (S)-3-chloromandelic acid amide can be incorporated into a larger synthetic sequence, ensuring the stereochemical integrity of the final product. This makes it an important tool for the stereocontrolled synthesis of complex chiral molecules.

    Contribution to Structure-Activity Relationship Studies of Related Chemical Scaffolds

    This compound and its derivatives have played a significant role in structure-activity relationship (SAR) studies, which are fundamental to drug discovery and medicinal chemistry. SAR studies involve synthesizing analogs of a biologically active compound to determine which parts of the molecule are essential for its activity.

    A notable example is the use of the this compound scaffold in the development of inhibitors for voltage-gated sodium channels (NaV), specifically the NaV1.7 subtype, which is a target for novel analgesics. Research has shown that derivatives based on this scaffold are potent inhibitors of the NaV1.7 channel.

    Molecular docking studies have provided insight into how these molecules interact with the channel at an atomic level. These studies revealed specific interactions between the this compound-based inhibitor and the protein's amino acid residues.

    Table 2: Key Molecular Interactions of a this compound Derivative with NaV1.7 Channel

    Interaction Type Moiety of Inhibitor Interacting Residues in NaV1.7 Significance
    Hydrophobic Interactions 3-Chlorophenyl group F1283, L1582, Y1586 Anchors the inhibitor in a hydrophobic pocket of the channel.

    Crucially, these studies highlighted the importance of stereochemistry in this interaction. The key hydrogen bond with the T1279 residue was found to be exclusive to the (R)-enantiomer of the inhibitor. This finding demonstrates how the this compound scaffold contributes to SAR by establishing that not only are the chlorophenyl and amide groups critical for binding, but the specific stereoconfiguration at the benzylic carbon is also a determining factor for potent biological activity. This level of detailed molecular understanding is vital for the rational design of more potent and selective drug candidates.

    Emerging Research Frontiers and Future Directions

    Development of Novel Synthetic Routes with Enhanced Sustainability

    The imperative for greener and more sustainable chemical manufacturing has spurred significant research into novel synthetic routes for 3-Chloromandelic acid amide. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents and hazardous solvents, leading to significant waste generation. sphinxsai.com Modern approaches seek to mitigate these environmental concerns through innovative catalytic systems and alternative reaction media.

    One promising avenue is the exploration of biocatalysis , leveraging enzymes to perform chemical transformations with high selectivity and under mild conditions. Nitrilases, for instance, have been investigated for the synthesis of α-hydroxy acids from the corresponding cyanohydrins. nih.gov This enzymatic approach could be integrated into a chemoenzymatic route for this compound, where a nitrilase first converts 3-chloromandelonitrile to 3-chloromandelic acid, which is then amidated. The use of whole-cell biocatalysts expressing nitrilase activity presents a particularly attractive option for industrial-scale production due to simplified enzyme handling and potential for cofactor regeneration.

    Another key area of development is the use of green catalysts and solvent-free reaction conditions . Research into boric acid as a catalyst for the direct amidation of carboxylic acids showcases a move towards more environmentally benign reagents. scbt.com Solvent-free methods, such as mechanochemistry (ball milling) and reactions under infrared irradiation, are also gaining traction as they significantly reduce the use of volatile organic compounds. nih.govoaji.net These techniques not only align with the principles of green chemistry but can also lead to improved reaction kinetics and simplified product isolation.

    The development of sustainable synthetic routes is often evaluated using green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity. A comparative analysis of different synthetic pathways, including traditional acid chloride routes, coupling reagent methods, and newer catalytic approaches, allows for a quantitative assessment of their environmental impact.

    Table 1: Comparison of Green Chemistry Metrics for Different Amide Synthesis Strategies
    Synthetic StrategyKey FeaturesPotential Advantages in SustainabilityChallenges
    Traditional (e.g., Acid Chloride)Use of stoichiometric, often hazardous reagents like thionyl chloride.Well-established and often high-yielding.Poor atom economy, generation of hazardous waste.
    Biocatalytic (e.g., Nitrilase/Amidase)Enzyme-catalyzed reactions in aqueous media under mild conditions.High selectivity, biodegradable catalysts, reduced energy consumption.Enzyme stability and cost, substrate scope limitations.
    Green Catalysis (e.g., Boric Acid)Use of non-toxic, recyclable catalysts.Improved atom economy, reduced waste.May require elevated temperatures.
    Solvent-Free (e.g., Mechanochemistry)Reactions conducted in the absence of a solvent.Elimination of solvent waste, potential for faster reactions.Scalability and specialized equipment requirements.

    Advanced Computational Chemistry in Elucidating Reactivity and Structure

    The intricate relationship between the three-dimensional structure of this compound and its chemical behavior is a fertile ground for investigation using advanced computational chemistry. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations offer powerful tools to probe the molecule's electronic properties, predict its reactivity, and understand its interactions with other molecules at an atomic level. nih.govtuengr.com

    Crystal Structure Prediction (CSP) has been employed to explore the polymorphic landscape of 3-Chloromandelic acid. researchgate.net Such studies can generate a crystal energy landscape, predicting a multitude of possible crystal structures and their relative stabilities. This is crucial for understanding and controlling the solid-state properties of the compound, which can have significant implications for its formulation and bioavailability in pharmaceutical applications.

    DFT studies can provide detailed insights into the electronic structure of this compound. By calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution within the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net This information is invaluable for predicting reaction mechanisms and designing new synthetic transformations.

    Furthermore, computational methods are instrumental in molecular docking studies , which predict the binding orientation and affinity of a ligand to a target protein. For derivatives of this compound that have shown biological activity, such as the inhibition of voltage-gated sodium channels, molecular docking can elucidate the specific interactions, like hydrogen bonding and hydrophobic interactions, that are responsible for this activity. vulcanchem.com This knowledge can guide the rational design of more potent and selective analogs.

    Table 2: Application of Computational Chemistry in the Study of this compound
    Computational MethodInformation GainedRelevance to this compound
    Crystal Structure Prediction (CSP)Predicts possible polymorphs and their relative stabilities.Understanding and controlling solid-state properties for formulation. researchgate.net
    Density Functional Theory (DFT)Electronic structure (HOMO, LUMO), charge distribution (MEP).Predicting reactivity, reaction mechanisms, and sites of interaction. researchgate.net
    Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the molecule over time.Understanding conformational flexibility and interactions in a solvent.
    Molecular DockingPredicts binding mode and affinity to a biological target.Rational design of derivatives with enhanced biological activity. vulcanchem.com

    Exploration of New Derivatization Pathways and Chemical Transformations

    The functional groups present in this compound—the amide, the hydroxyl group, and the aromatic ring—offer multiple sites for chemical modification, opening up a vast chemical space for the synthesis of novel derivatives. Research in this area is focused on exploring new derivatization pathways and chemical transformations to generate analogs with tailored properties.

    The amide group itself can undergo a variety of reactions. While amides are generally stable, they can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. libretexts.orglibretexts.org More synthetically useful transformations include the N-alkylation of the amide to produce secondary or tertiary amides, which can be achieved under mild conditions using reagents like potassium carbonate. escholarship.org The reduction of the amide to an amine using reducing agents like lithium aluminum hydride provides another route to new derivatives. libretexts.org

    The hydroxyl group is another key site for derivatization. Esterification of the hydroxyl group can be accomplished through reaction with carboxylic acids or their derivatives. libretexts.orgmasterorganicchemistry.com This transformation can be used to introduce a wide range of functional groups, potentially altering the compound's solubility, lipophilicity, and biological activity.

    The aromatic ring provides further opportunities for modification. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, could introduce additional substituents onto the phenyl ring, thereby modulating the electronic properties of the molecule.

    The exploration of these derivatization pathways is crucial for structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound scaffold and evaluating the properties of the resulting derivatives, researchers can identify the key structural features responsible for a desired activity. This iterative process of synthesis and testing is fundamental to the discovery of new compounds with enhanced performance characteristics.

    Table 3: Potential Derivatization Pathways for this compound
    Functional GroupReaction TypePotential ProductsSignificance
    AmideN-AlkylationSecondary and tertiary amidesModulation of steric and electronic properties. escholarship.org
    ReductionAminesIntroduction of a basic center. libretexts.org
    HydroxylEsterificationEstersAlteration of solubility and lipophilicity. libretexts.org
    Aromatic RingElectrophilic Aromatic SubstitutionSubstituted aromatic derivativesModification of electronic properties and potential for new interactions.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for preparing 3-chloromandelic acid amide, and how do reaction conditions influence yield?

    • Answer : The classical method involves reacting 3-chloromandelic acid chloride with an amine (e.g., ammonia or primary amines) in anhydrous conditions. Acyl chlorides react with amines via nucleophilic substitution to form amides . For chiral synthesis, recombinant E. coli strains expressing specific enzymes (e.g., nitrilase or amidase) can enantioselectively convert 3-chlorobenzaldehyde to (R)-3-chloromandelic acid amide, though yields vary depending on substrate specificity and enzyme activity . Optimization requires controlling pH, temperature, and solvent polarity to minimize hydrolysis of intermediates.

    Q. How can the enantiomers of this compound be separated and analyzed?

    • Answer : Reverse-phase HPLC with chiral mobile phase additives (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) is effective. A 0.10 mol L⁻¹ phosphate buffer (pH 2.68) with 20 mmol L⁻¹ cyclodextrin and acetonitrile enables baseline separation. The 1:1 inclusion complex between enantiomers and cyclodextrin is critical for resolution . Confirmation of chirality requires coupling with circular dichroism (CD) spectroscopy or comparing retention times to known standards.

    Q. What spectroscopic methods are recommended for structural characterization of this compound?

    • Answer : Use a combination of ¹H/¹³C NMR to identify the amide proton (δ ~6.5–8.0 ppm) and carbonyl carbon (δ ~165–175 ppm). FT-IR confirms the amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation. For chiral analysis, compare retention times with racemic mixtures in chiral HPLC .

    Advanced Research Questions

    Q. How do thermodynamic solubility properties of this compound influence reaction design and crystallization?

    • Answer : Solubility in ethanol/water mixtures follows a racemic compound system, with two eutectic points observed in ternary phase diagrams. Predictive models (e.g., activity coefficient minimization) optimize solvent selection for crystallization. Lower solubility of the (R)-enantiomer in polar solvents (e.g., methanol) enables preferential crystallization, but chlorination at the 3-position reduces solubility compared to non-chlorinated analogs .

    Q. Why do 3-chlorobenzaldehyde substrates exhibit higher biotransformation rates to this compound compared to 2- or 4-chloro analogs?

    • Answer : Steric and electronic effects influence enzyme-substrate interactions. The 3-chloro substituent minimizes steric hindrance in the enzyme active site (e.g., nitrilase), allowing efficient binding. In contrast, 4-chloro derivatives introduce electronic deactivation, reducing nucleophilic attack on the aldehyde. Computational docking studies suggest the meta position optimizes substrate orientation for catalysis .

    Q. How can contradictory data on N-chloramide stability be resolved in mechanistic studies?

    • Answer : N-Chloramides undergo hydrolysis via acidic or basic pathways, with stability dependent on substituent electronegativity. For this compound, the electron-withdrawing Cl group accelerates hydrolysis under basic conditions (pH >10), forming 3-chloromandelic acid. Kinetic studies using stopped-flow UV-Vis or ¹H NMR can quantify rate constants and identify intermediates (e.g., N-chloroamines) .

    Q. What strategies address the lack of commercial reference standards for this compound in analytical workflows?

    • Answer : In-house synthesis with rigorous purity validation (HPLC, NMR) is essential. Isotopic labeling (e.g., ¹³C or ¹⁵N) aids in tracking during metabolic studies. For chiral analysis, enzymatic resolution using immobilized lipases or esterases can generate enantiopure standards .

    Methodological Notes

    • Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., solvent, catalyst loading) and identify yield-controlling factors .
    • Data Contradictions : Apply multivariate analysis to reconcile discrepancies in reaction rates or enantiomeric excess values, considering solvent polarity and temperature gradients .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.